molecular formula C14H17FN4O2 B2627521 4-Cyclopentanecarbonyl-1-(5-fluoropyrimidin-2-yl)piperazin-2-one CAS No. 2320226-85-3

4-Cyclopentanecarbonyl-1-(5-fluoropyrimidin-2-yl)piperazin-2-one

Cat. No.: B2627521
CAS No.: 2320226-85-3
M. Wt: 292.314
InChI Key: MFPWZQKBGDYZJK-UHFFFAOYSA-N
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Description

4-Cyclopentanecarbonyl-1-(5-fluoropyrimidin-2-yl)piperazin-2-one is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a cyclopentanecarbonyl group and a fluoropyrimidine moiety, making it a versatile molecule for research and industrial purposes.

Scientific Research Applications

4-Cyclopentanecarbonyl-1-(5-fluoropyrimidin-2-yl)piperazin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including as an anticancer or antiviral agent.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopentanecarbonyl-1-(5-fluoropyrimidin-2-yl)piperazin-2-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Fluoropyrimidine Moiety: The fluoropyrimidine group is introduced via nucleophilic substitution reactions, where a suitable fluorinated pyrimidine derivative reacts with the piperazine intermediate.

    Cyclopentanecarbonyl Group Addition: The final step involves the acylation of the piperazine ring with cyclopentanecarbonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopentanecarbonyl-1-(5-fluoropyrimidin-2-yl)piperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluoropyrimidine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 4-Cyclopentanecarbonyl-1-(5-fluoropyrimidin-2-yl)piperazin-2-one involves its interaction with specific molecular targets. The fluoropyrimidine moiety is known to interact with nucleic acids or enzymes, potentially inhibiting their function. The piperazine ring can enhance the compound’s binding affinity and specificity, while the cyclopentanecarbonyl group may influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyclopentanecarbonyl-1-(4-fluoropyrimidin-2-yl)piperazin-2-one
  • 4-Cyclopentanecarbonyl-1-(5-chloropyrimidin-2-yl)piperazin-2-one
  • 4-Cyclopentanecarbonyl-1-(5-bromopyrimidin-2-yl)piperazin-2-one

Uniqueness

4-Cyclopentanecarbonyl-1-(5-fluoropyrimidin-2-yl)piperazin-2-one is unique due to the presence of the fluorine atom in the pyrimidine ring, which can significantly alter its chemical reactivity and biological activity compared to its chloro or bromo analogs. The combination of the cyclopentanecarbonyl group and the fluoropyrimidine moiety provides a distinct set of properties that can be leveraged in various applications.

Properties

IUPAC Name

4-(cyclopentanecarbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN4O2/c15-11-7-16-14(17-8-11)19-6-5-18(9-12(19)20)13(21)10-3-1-2-4-10/h7-8,10H,1-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFPWZQKBGDYZJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCN(C(=O)C2)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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